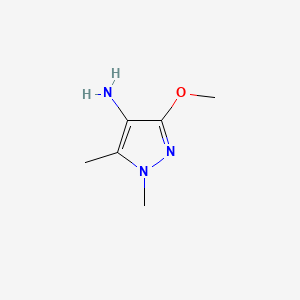
N-(4-Methyl-3-nitropyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C₈H₉N₃O₃ . It has a molecular weight of 195.18 daltons . The compound’s canonical SMILES is CC1=C(C(=NC=C1)NC(=O)C)N+[O-] .
Synthesis Analysis
The synthesis of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions can yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
Molecular Structure Analysis
The InChI of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) . The InChIKey is GUFBUIQPFAKZPM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” has a molecular weight of 195.18 . The compound should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been evaluated for its inhibitory potency on selected kinases, particularly those with a rare cysteine in the hinge region. For instance, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine . This application is crucial in the development of targeted therapies for various diseases, including cancer.
Synthesis of Isoquinolin-3-amines
N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can be used in the synthesis of isoquinolin-3-amines via a Buchwald–Hartwig arylamination . This process is important for creating compounds that can serve as intermediates in the production of pharmaceuticals.
Nucleophilic Aromatic Substitution Reactions
The compound is involved in highly regioselective nucleophilic aromatic substitution reactions. This property is exploited in the synthesis of various heterocyclic compounds, which are often used in drug discovery and material science .
Covalent Inhibitors Development
Due to its structural properties, N-(4-Methyl-3-nitropyridin-2-yl)acetamide can be a precursor in the design of covalent inhibitors. These inhibitors form a permanent bond with their target, which can be beneficial for long-lasting therapeutic effects .
Vicarious Substitution Method
The compound can undergo substitution with ammonia and amines by the vicarious substitution method, leading to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines . This method is valuable for introducing functional groups into a molecule without altering its core structure.
Oxidative Substitution Method
Another application is its use in oxidative substitution methods to achieve high regioselectivities and yields. This approach is particularly useful for synthesizing 4-substituted-2-alkylamino-5-nitropyridines , which have potential applications in medicinal chemistry.
Ligand Synthesis for Metal Complexes
N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can act as a ligand in the synthesis of metal complexes. These complexes can have a variety of applications, including catalysis, optical materials, and as therapeutic agents .
Propriétés
IUPAC Name |
N-(4-methyl-3-nitropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFBUIQPFAKZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682411 |
Source


|
| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |
CAS RN |
150991-79-0 |
Source


|
| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)








